1,3-Bis((di-tert-butylphosphino)methyl)benzene

Catalog No.
S1526282
CAS No.
149968-36-5
M.F
C24H44P2
M. Wt
394.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis((di-tert-butylphosphino)methyl)benzene

CAS Number

149968-36-5

Product Name

1,3-Bis((di-tert-butylphosphino)methyl)benzene

IUPAC Name

ditert-butyl-[[3-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane

Molecular Formula

C24H44P2

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-14-13-15-20(16-19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3

InChI Key

VNLHPVUKSKTUPA-UHFFFAOYSA-N

SMILES

CC(C)(C)P(CC1=CC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(CC1=CC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C

1,3-Bis((di-tert-butylphosphino)methyl)benzene (CAS 149968-36-5), commonly referred to as the tBu-PCP pincer ligand precursor, is a highly sterically demanding, electron-rich organophosphorus compound central to modern organometallic catalysis [1]. Upon metalation, the m-xylene core and bulky di-tert-butylphosphino arms enforce a rigid, meridional tridentate coordination geometry that exceptionally stabilizes transition metals (e.g., Ir, Ni, Pd, Ru, Au) in both low and high oxidation states [2]. For industrial and academic buyers, this specific ligand is procured to synthesize robust metal-hydride and metal-alkyl complexes capable of withstanding extreme thermal conditions during challenging transformations, such as alkane dehydrogenation, C-H activation, and small-molecule insertion. Its unique combination of extreme steric shielding and strong sigma-donation makes it a foundational precursor where lesser-substituted phosphines suffer from rapid degradation or reductive elimination.

Substituting tBu-PCP with less sterically encumbered analogs (such as iPr-PCP or Ph-PCP) or electronically divergent oxygen-linked variants (POCOP) fundamentally alters the thermodynamics of the resulting metal complexes, often leading to synthetic failure or catalytic deactivation [1]. The extreme steric bulk of the tert-butyl groups is not merely a structural feature; it actively compresses metal-ligand bonds and dictates the resting state of the catalyst. For instance, replacing the tert-butyl groups with phenyl rings completely abolishes the ability to cleanly isolate certain metal-hydride intermediates, resulting in ligand dissociation [1]. Furthermore, moving to a POCOP framework shifts the electronic density away from the metal, destabilizing high-oxidation-state intermediates [2]. Consequently, buyers attempting to reduce costs by procuring less bulky or more common pincer ligands will likely encounter process bottlenecks, requiring harsher reagents for complexation and suffering from significantly reduced catalyst lifetimes.

Precursor Processability and Hydride Synthesis Compatibility

The synthesis of active metal-hydride catalysts is highly dependent on the steric profile of the pincer ligand. When synthesizing PCP-supported nickel hydrides, the ((tBu)PCP)NiH complex can be cleanly generated using mild sodium borohydride (NaBH4) [1]. In stark contrast, the less bulky ((iPr)PCP)NiH and ((cHex)PCP)NiH analogs require the use of harsh Super-Hydride (LiEt3BH) to achieve conversion. Furthermore, attempting the same synthesis with the ((Ph)PCP)NiCl precursor fails entirely, yielding only the free ligand [1].

Evidence DimensionHydride donor requirement for Ni-H synthesis
Target Compound DatatBu-PCP: Mild NaBH4 is effective
Comparator Or BaselineiPr-PCP / cHex-PCP: Require harsh Super-Hydride; Ph-PCP: Fails entirely
Quantified DifferenceComplete shift in required reagent severity (mild vs. highly reactive) and synthetic viability
ConditionsConversion of ((R)PCP)NiCl to ((R)PCP)NiH in solvent

Procurement of the tBu-PCP ligand ensures scalable, mild, and reproducible access to critical metal-hydride catalytic intermediates without requiring highly reactive or hazardous reducing agents.

Structural Stabilization and Metal-Hydride Bond Compression

The extreme steric bulk of the tert-butyl groups actively compresses the coordination sphere around the metal center, leading to stronger metal-ligand bonds. X-ray crystallographic analysis of square-planar Ni-H complexes reveals that the tBu-PCP ligand induces a significantly shorter Ni-H bond length of 1.42(3) Å [1]. In comparison, the cyclohexyl-substituted analog (cHex-PCP) exhibits a much longer and weaker Ni-H bond of 1.55(2) Å [1].

Evidence DimensionNi-H bond length in square-planar complexes
Target Compound Data1.42(3) Å for tBu-PCP
Comparator Or Baseline1.55(2) Å for cHex-PCP
Quantified Difference0.13 Å reduction in bond length
ConditionsSolid-state single crystal X-ray analysis

The extreme steric profile of the tert-butyl groups tightly compresses the metal-hydride bond, maximizing the stability of the active catalytic species during high-turnover cycles.

Electronic Differentiation vs. POCOP Ligands

While structurally similar, tBu-PCP and tBu-POCOP (phosphinite) pincer ligands exhibit fundamentally different electronic behaviors. DFT calculations demonstrate that tBu-PCP lacks the oxygen-to-aryl pi-donation present in POCOP ligands [1]. This makes tBu-PCP complexes significantly more electron-rich, which heavily favors oxidative addition (e.g., C-H and H-H bonds) to 14-electron metal fragments compared to the POCOP baseline, while disfavoring addition to 16-electron complexes [1].

Evidence DimensionElectronic influence on oxidative addition
Target Compound DatatBu-PCP: Highly electron-rich, favors addition to 14e fragments
Comparator Or BaselinetBu-POCOP: Electron-poor due to O->C(aryl) pi-donation
Quantified DifferenceFundamental shift in resting state thermodynamics and oxidative addition kinetics
ConditionsDFT calculations of thermodynamic and kinetic properties for Ir pincer complexes

Buyers targeting the stabilization of highly electron-deficient metal centers or high oxidation states must select tBu-PCP to ensure sufficient electron density at the metal core.

Intramolecular C-H Activation (Cyclometalation) Propensity

The extreme crowding of the tBu-PCP ligand uniquely drives intramolecular reactivity. Computational and experimental studies on Ir(III) systems show that the (tBuPCP)IrCl+ cation is thermodynamically (ΔΔG° = −4.7 kcal/mol) and kinetically (ΔΔG ‡ = −2.0 kcal/mol) much more prone to cyclometalation (intramolecular C-H activation of the ligand itself) than the less crowded (iPrPCP)IrCl+ analog [1].

Evidence DimensionThermodynamic and kinetic favorability of cyclometalation
Target Compound DatatBu-PCP: ΔΔG° = −4.7 kcal/mol, ΔΔG ‡ = −2.0 kcal/mol (relative to iPr-PCP)
Comparator Or BaselineiPr-PCP: Favors intermolecular C-H activation instead
Quantified Difference4.7 kcal/mol thermodynamic preference for intramolecular activation
ConditionsDFT calculations on (pincer)IrCl+ cations

For researchers designing self-activating catalysts or studying fundamental C-H bond activation mechanisms, the tBu-PCP ligand provides a highly predictable and thermodynamically favored cyclometalation pathway.

Synthesis of Stable Metal-Hydride Catalysts

Directly leveraging its compatibility with mild reducing agents like NaBH4, tBu-PCP is the optimal choice for scaling up the production of Ni-H, Ir-H, and Au-H complexes without the safety and process risks associated with harsh super-hydrides [1].

Alkane Dehydrogenation Workflows

Due to its ability to stabilize 14-electron intermediates and resist thermal degradation through strong sigma-donation, it is a premier ligand for continuous-flow or high-temperature alkane dehydrogenation processes [2].

High-Oxidation-State Metal Stabilization

The exceptional electron-rich nature of the tBu-PCP framework makes it ideal for isolating rare, highly reactive species, such as monomeric Au(III)-H complexes, for advanced mechanistic studies and aerobic oxidation research [3].

Fundamental C-H Activation Studies

Its calculated propensity for cyclometalation makes tBu-PCP a critical model system for researchers mapping the kinetics and thermodynamics of intramolecular C-H bond activation, providing a reliable pathway that less bulky analogs fail to replicate [4].

XLogP3

4.9

Dates

Last modified: 08-15-2023

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